3-Hydroxy-2-nitrobenzoic acid
Overview
Description
3-Hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group (-OH) at the third position and a nitro group (-NO2) at the second position. This compound is known for its applications in various fields, including analytical chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, concentration of reactants, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, where it reacts with alcohols in the presence of acid catalysts to form esters.
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group (e.g., aldehyde or carboxylic acid) using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Alcohols with acid catalysts (e.g., sulfuric acid) for esterification.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 3-Hydroxy-2-aminobenzoic acid.
Substitution: Esters of this compound.
Oxidation: 3-Hydroxy-2-carboxybenzoic acid.
Scientific Research Applications
3-Hydroxy-2-nitrobenzoic acid has several applications in scientific research:
Analytical Chemistry: It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and proteins.
Material Science: The compound is used in the synthesis of various organic materials and polymers.
Biological Research: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industrial Applications: The compound is used in the production of dyes and pigments due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-nitrobenzoic acid depends on its chemical reactivity. In MALDI mass spectrometry, it acts as an oxidizing matrix, facilitating the ionization and fragmentation of analytes by providing a-series ions with higher intensity compared to conventional matrices . The nitro group plays a crucial role in the oxidation process, while the hydroxyl group enhances the compound’s ability to form hydrogen bonds with analytes, improving ionization efficiency.
Comparison with Similar Compounds
3-Hydroxy-2-nitrobenzoic acid can be compared with other hydroxynitrobenzoic acids, such as:
- 2-Hydroxy-3-nitrobenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
- 2-Hydroxy-5-nitrobenzoic acid
- 2-Hydroxy-6-nitrobenzoic acid
- 3-Hydroxy-4-nitrobenzoic acid
- 3-Hydroxy-5-nitrobenzoic acid
- 4-Hydroxy-2-nitrobenzoic acid
- 4-Hydroxy-3-nitrobenzoic acid
- 5-Hydroxy-2-nitrobenzoic acid
Among these, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. For instance, the position of the hydroxyl and nitro groups affects the compound’s ability to act as an oxidizing matrix in MALDI mass spectrometry, making it more effective in certain analytical applications compared to its isomers .
Biological Activity
3-Hydroxy-2-nitrobenzoic acid (3-HNBA) is an aromatic compound with significant biological activity, contributing to various therapeutic applications. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.
3-HNBA is characterized by the presence of hydroxyl and nitro groups attached to a benzoic acid structure. The molecular formula is , and it has a molar mass of approximately 167.12 g/mol. The compound exists as a cream-colored solid and exhibits notable acidity due to the electron-withdrawing nature of the nitro group, enhancing its reactivity in biological systems.
Antimicrobial Activity
Research indicates that 3-HNBA exhibits substantial antimicrobial properties. A study synthesized novel derivatives of 3-hydroxybenzoic acid, demonstrating antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives showed effective inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli .
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
3-HNBA | 27.5 | Staphylococcus aureus |
3-HNBA | 28.0 | Escherichia coli |
Anti-inflammatory Properties
3-HNBA has been reported to possess anti-inflammatory effects, potentially useful in managing conditions like arthritis and other inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, reducing cytokine production and inhibiting the activation of nuclear factor kappa B (NF-κB) signaling pathways .
Antioxidant Activity
The compound demonstrates antioxidant properties, which are crucial in combating oxidative stress-related diseases. Antioxidants help neutralize free radicals, thereby preventing cellular damage. In vitro studies have shown that 3-HNBA can scavenge free radicals effectively, contributing to its protective effects against oxidative stress .
Synthesis Methods
The synthesis of 3-HNBA typically involves nitration reactions of benzoic acid derivatives under controlled conditions to ensure the desired regioselectivity. Various methods have been explored, including:
- Nitration of Benzoic Acid: Conducted at low temperatures to minimize side reactions.
- Electrophilic Substitution Reactions: Utilizing electrophiles to introduce nitro groups selectively into the aromatic ring .
Case Studies
- Antibacterial Efficacy Study : A study conducted by Satpute et al. synthesized several hybrid derivatives of 3-hydroxybenzoic acid and tested their antibacterial efficacy. The results indicated that certain derivatives had enhanced activity compared to the parent compound, suggesting that structural modifications could lead to more potent antibacterial agents .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of 3-HNBA against amyloid-beta-induced toxicity in neuronal cell lines. The compound showed promise in mitigating neurodegenerative disease symptoms by reducing amyloid plaque formation and promoting neuronal survival .
Properties
IUPAC Name |
3-hydroxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBKQKRDJPBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975623 | |
Record name | 3-Hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602-00-6 | |
Record name | 602-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.